molecular formula C13H14ClFN2O2 B13576204 (5'S)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one

(5'S)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one

Cat. No.: B13576204
M. Wt: 284.71 g/mol
InChI Key: HDLSJOYZOOMEPC-OGUFLRPBSA-N
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Description

(5’S)-6-chloro-5-fluoro-5’-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3’-piperidine]-2-one is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5’S)-6-chloro-5-fluoro-5’-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3’-piperidine]-2-one typically involves multiple steps:

    Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through the reaction of o-aminophenol with formaldehyde and an appropriate alkyl or aryl halide under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring is usually formed through the cyclization of a suitable precursor, such as a 1,5-diamine, under basic conditions.

    Spiro Compound Formation: The final step involves the coupling of the benzoxazine and piperidine rings through a spiro linkage. This can be achieved through a nucleophilic substitution reaction where the benzoxazine ring is activated by a leaving group, and the piperidine ring acts as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the benzoxazine ring, potentially leading to the opening of the ring and formation of amines.

    Substitution: The compound can undergo various substitution reactions, such as halogenation or alkylation, particularly at the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while alkylation can be performed using alkyl halides.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5’S)-6-chloro-5-fluoro-5’-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3’-piperidine]-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it valuable in biochemical research.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with specific biological activities, such as enzyme inhibition or receptor modulation.

Industry

In industry, (5’S)-6-chloro-5-fluoro-5’-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3’-piperidine]-2-one can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5’S)-6-chloro-5-fluoro-5’-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3’-piperidine]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-5-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3’-piperidine]-2-one: Lacks the methyl group at the 5’ position.

    5-fluoro-5’-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3’-piperidine]-2-one: Lacks the chlorine atom at the 6 position.

    6-chloro-5’-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3’-piperidine]-2-one: Lacks the fluorine atom at the 5 position.

Uniqueness

The presence of the chlorine, fluorine, and methyl groups in (5’S)-6-chloro-5-fluoro-5’-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3’-piperidine]-2-one imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H14ClFN2O2

Molecular Weight

284.71 g/mol

IUPAC Name

(5'S)-6-chloro-5-fluoro-5'-methylspiro[1H-3,1-benzoxazine-4,3'-piperidine]-2-one

InChI

InChI=1S/C13H14ClFN2O2/c1-7-4-13(6-16-5-7)10-9(17-12(18)19-13)3-2-8(14)11(10)15/h2-3,7,16H,4-6H2,1H3,(H,17,18)/t7-,13?/m0/s1

InChI Key

HDLSJOYZOOMEPC-OGUFLRPBSA-N

Isomeric SMILES

C[C@H]1CC2(CNC1)C3=C(C=CC(=C3F)Cl)NC(=O)O2

Canonical SMILES

CC1CC2(CNC1)C3=C(C=CC(=C3F)Cl)NC(=O)O2

Origin of Product

United States

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